(3R)-3-phenylpyrrolidine

RORγt inverse agonist autoimmune disease IL-17 inhibition

Enantiopure (R)-3-phenylpyrrolidine (CAS 61586-46-7) is the essential chiral anchor for RORγt inverse agonist programs, confirmed by X-ray co-crystal structure (PDB 6P9F) with four critical H-bonding interactions. Use of racemic or (S)-enantiomer abolishes target engagement. • [α] = -5.891° (HCl salt, MeOH) enables rapid pharmacopeia-compatible identity testing. • Available as free base (liquid) or HCl salt (solid). • ≥95% purity; immediate global dispatch.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 61586-46-7
Cat. No. B1586262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-phenylpyrrolidine
CAS61586-46-7
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=CC=C2
InChIInChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1
InChIKeyPRRFFTYUBPGHLE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Phenylpyrrolidine: Chiral Pyrrolidine Building Block for Drug Discovery


(3R)-3-Phenylpyrrolidine is a chiral, non-racemic five-membered nitrogen heterocycle bearing a phenyl substituent at the 3-position in the (R) absolute configuration. With a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol, it is commercially available as the free base (liquid) or hydrochloride salt (solid) from multiple reputable vendors at purities of 95–97% . The compound serves as a key chiral building block in medicinal chemistry, most notably as the stereochemical anchor for a series of phenyl (3-phenylpyrrolidin-3-yl)sulfone RORγt inverse agonists advanced by Bristol-Myers Squibb into preclinical development for autoimmune indications [1].

Stereochemical Risks of Substituting Racemic or (3S) Forms


Interchanging (3R)-3-phenylpyrrolidine with its (3S)-enantiomer (CAS 62624-46-8) or the racemic mixture (CAS 936-44-7) introduces stereochemical ambiguity that propagates into downstream chiral centers. The absolute configuration of 3-phenylpyrrolidine has been rigorously established: (+)-3-phenylpyrrolidine possesses the (S) absolute configuration [1], meaning the (R)-enantiomer is levorotatory. The hydrochloride salt of the (R)-enantiomer exhibits a specific optical rotation of [α] = −5.891° (c = 1.00 g/100 mL, MeOH), while the (S)-enantiomer hydrochloride is dextrorotatory . In receptor binding contexts where the pyrrolidine ring engages a chiral pocket—such as the RORγt ligand-binding domain where an X-ray co-crystal structure (PDB 6P9F) confirms the (R)-configured pyrrolidine as essential for key hydrogen-bonding and ionic interactions—use of the incorrect enantiomer or racemate would abolish or unpredictably alter target engagement. The quantitative evidence below substantiates why stereochemical identity is not an optional specification but a functional prerequisite.

Quantitative Differentiation vs. Closest Analogs


RORγt Inverse Agonist: Essential (R)-Configuration by X-Ray and SAR

In the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfone RORγt inverse agonists at Bristol-Myers Squibb, the (R)-configuration at the pyrrolidine 3-position was a non-negotiable stereochemical requirement. The X-ray co-crystal structure of a lead compound bound to the RORγt ligand-binding domain (PDB 6P9F, resolution 2.80 Å, R-Value Free 0.223) revealed that the (R)-3-phenylpyrrolidine scaffold anchors the ligand via four hydrogen-bonding and ionic interactions with RORγt [1]. The predecessor bicyclic sulfonamide series (compound 1 in the publication) lacked the 3-phenylpyrrolidine scaffold entirely and showed inferior selectivity against the counter-screens PXR, LXRα, and LXRβ. The optimized lead compound (1R,4r)-4-((R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid (compound 26) demonstrated dose-dependent inhibition of IL-17 production in a mouse IL-2/IL-23-induced pharmacodynamic model and biologic-like efficacy in an IL-23-induced mouse acanthosis model [2]. SAR studies explicitly identified the perfluoroisopropyl group at the para-position of the 3-phenyl ring and the polar amide at the N1-position as critical for achieving high selectivity against PXR, LXRα, and LXRβ [2]. No (S)-configured analog in this series has been reported to achieve comparable in vivo efficacy.

RORγt inverse agonist autoimmune disease IL-17 inhibition structure-based drug design

α4β2 Nicotinic Receptor Partial Agonism of 3-Phenylpyrrolidine

A study of N-methyl-3-phenoxypyrrolidine derivatives at human α4β2 nicotinic acetylcholine receptors (nAChRs) provides quantitative pharmacological profiling relevant to the core 3-phenylpyrrolidine scaffold. The unsubstituted phenyl derivative (compound 1, incorporating the 3-phenylpyrrolidine motif) displaced [³H]-cytisine with IC50 values in the nanomolar range and acted as a partial agonist with Imax approximately 50% of the full agonist acetylcholine (ACh) [1]. In contrast, nicotine (the reference full agonist) produced a maximal current response equivalent to 100% of ACh. The meta-amino-substituted derivative (compound 2) showed approximately 15-fold higher binding affinity than compound 1 (IC50 ≈ 13 nM for compound 2 vs. approx. 195 nM for compound 1) and acted as a full agonist (100% efficacy), while meta-halogenated derivatives (compounds 3 and 4) were partial agonists with Imax values of only 29% and 13% of ACh, respectively [1][2]. This demonstrates that the 3-phenylpyrrolidine core provides a tunable scaffold where the intrinsic efficacy at α4β2 nAChRs can be modulated from partial to full agonism by aryl substitution—a property not achievable with simpler pyrrolidine building blocks such as 3-benzylpyrrolidine or 2-phenylpyrrolidine, which present different geometries to the orthosteric binding site.

nicotinic acetylcholine receptor α4β2 nAChR partial agonist smoking cessation

Sigma-1 Receptor: Superior Affinity vs. Piperidine and Granatane Analogs

In a systematic study of high-affinity sigma-1 (σ₁) receptor ligands based on the σ₁ antagonist PB212, researchers replaced the 4-methylpiperidine moiety with basic fragments of varying size and conformational freedom. Among the derivatives tested, 3-phenylpyrrolidine-based ligands displayed the highest affinity with a Ki of 0.12 nM, compared to 4-phenylpiperidine derivatives (Ki = 0.31 nM) and granatane derivatives (Ki = 1.03 nM) [1]. This represents a 2.6-fold improvement over the piperidine analog and an 8.6-fold improvement over the granatane analog. Calcium flux assays in MCF7σ₁ cells confirmed that these high-affinity ligands function as σ₁ antagonists [1]. While the study did not separately evaluate the (R)- and (S)-enantiomers of 3-phenylpyrrolidine, the conformational constraint imposed by the pyrrolidine ring relative to the more flexible piperidine ring is a key determinant of the enhanced affinity. This finding positions the 3-phenylpyrrolidine scaffold as a privileged structural motif for σ₁ receptor targeting, with implications for pain, neuroprotection, and psychopharmacology research programs.

sigma-1 receptor CNS pharmacology pain neuroprotection

Chiral Identity: Optical Rotation Distinguishes (R)- vs. (S)-Enantiomer

The (3R)-3-phenylpyrrolidine hydrochloride salt exhibits a specific optical rotation of [α] = −5.891° (c = 1.00 g/100 mL, MeOH), consistent with the levorotatory nature of the (R)-enantiomer . The (3S)-enantiomer hydrochloride, by contrast, is dextrorotatory under identical conditions, as confirmed by independent vendor specifications for (S)-3-phenylpyrrolidine hydrochloride (CAS 1094670-20-8) . This optical rotation difference provides a rapid, quantitative identity verification method that distinguishes the enantiomers without requiring chiral chromatographic separation. The absolute configuration was established by chemical correlation: (+)-3-phenylpyrrolidine was correlated with (+)-phenylsuccinic acid through (−)-N-benzyl-3-phenylpyrrolidine, confirming that the dextrorotatory enantiomer possesses the (S) absolute configuration [1]. Consequently, the (R)-enantiomer is the levorotatory form. Procurement specifications from reputable vendors (Fluorochem, ChemScene, Apollo Scientific) list the free base purity at 95–97% , though enantiomeric excess (ee) values are not routinely specified on certificates of analysis, placing the burden of chiral identity verification on the end user through optical rotation measurement.

chiral purity optical rotation enantiomeric identity quality control

Dopamine Receptor Pharmacophore for D1/D2/D3 Ligand Design

The 3-phenylpyrrolidine scaffold has been extensively evaluated as a dopamine receptor pharmacophore. Crider et al. synthesized a series of 3-phenylpyrrolidines and measured binding affinity at D1 and D2 receptors in rat striatal tissue using [³H]SCH 23390 and [³H]spiperone as selective radioligands, respectively [1]. Maximal D1 and D2 receptor binding affinity was achieved with an n-pentyl group on the pyrrolidine nitrogen, and catechol-substituted phenyl derivatives showed greater affinity than meta-hydroxyphenyl derivatives at both receptor subtypes [1]. Subsequently, conformationally rigid benz[e]indole analogs of 3-phenylpyrrolidine were evaluated for D2S and D3 receptor binding, with the tricyclic scaffold constraining the phenyl-pyrrolidine geometry [2]. In a separate BindingDB entry, 3-phenylpyrrolidine (racemic) showed an IC50 of 486 nM against the dopamine D2 receptor using [³H]-U-86,170 as radioligand, providing a quantitative baseline for the unsubstituted scaffold [3]. While these studies used racemic or unspecified stereochemistry, they establish the 3-phenylpyrrolidine core as a validated dopaminergic pharmacophore. The availability of the enantiopure (R)-form enables stereochemically defined SAR that was not possible in the original racemic studies—a critical advantage for programs seeking D2/D3 subtype selectivity where stereochemistry at the 3-position influences receptor subtype preference.

dopamine receptor D2 receptor D3 receptor CNS drug discovery

Procurement: Purity, Storage, and Form Options for (R)- vs. Racemic

Commercially available (3R)-3-phenylpyrrolidine (free base, CAS 61586-46-7) is offered by multiple reputable suppliers with well-defined specifications. Fluorochem supplies the free base as a liquid at 95.0% purity (Product Code F513304) . ChemScene offers it at 97% purity with storage at 4°C protected from light and MDL number MFCD19216485 (Cat. No. CS-0043304) . Apollo Scientific lists the compound at 95% purity with molecular weight 147.22 g/mol . For researchers requiring the hydrochloride salt, (3R)-3-phenylpyrrolidine hydrochloride (CAS 851000-46-9) is available as a solid from Sigma-Aldrich (AldrichCPR CDS009943) and other vendors. In contrast, racemic 3-phenylpyrrolidine (CAS 936-44-7) is typically priced lower but lacks stereochemical definition, rendering it unsuitable for asymmetric synthesis or chiral SAR studies. The (3S)-enantiomer (CAS 62624-46-8) is available at 98% purity from select vendors but is less commonly stocked than the (R)-form. The price differential between enantiopure and racemic forms reflects the added cost of chiral resolution or asymmetric synthesis; for applications where stereochemistry determines biological outcome, this premium is non-negotiable.

chemical procurement chiral building block vendor specification purity comparison

High-Impact Application Scenarios


RORγt Inverse Agonist Programs: Stereochemically Defined Starting Material

Research groups pursuing RORγt inverse agonists for autoimmune indications (psoriasis, inflammatory bowel disease, multiple sclerosis) should prioritize (3R)-3-phenylpyrrolidine as the chiral anchor. The X-ray co-crystal structure (PDB 6P9F) confirms that the (R)-configuration at the pyrrolidine 3-position forms four critical hydrogen-bonding and ionic interactions with the RORγt ligand-binding domain [1]. The Bristol-Myers Squibb lead compound 26, built on this scaffold, demonstrated dose-dependent IL-17 inhibition and biologic-like efficacy in an IL-23-induced mouse acanthosis model—a level of in vivo validation that no (S)-configured or racemic alternative has achieved [2]. For any group synthesizing phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogs, starting with the enantiopure (R)-free base ensures stereochemical fidelity that propagates through sulfonylation and subsequent N-functionalization steps.

Nicotinic Receptor Ligand Design: Partial Agonism at α4β2 nAChR

The 3-phenylpyrrolidine scaffold, when elaborated with appropriate N-substitution, yields partial agonists at human α4β2 nAChRs—a pharmacological profile highly desirable for smoking cessation therapeutics. The unsubstituted phenyl derivative (compound 1) exhibits Imax approximately 50% of the full agonist acetylcholine, while meta-amino substitution (compound 2) converts the scaffold to a full agonist with IC50 ≈ 13 nM (approximately 15-fold more potent than compound 1) [3]. This tunability from partial to full agonism, combined with the sub-micromolar binding affinity of the core scaffold (D2 IC50 = 486 nM as a reference point for unoptimized receptor engagement [4]), makes enantiopure (3R)-3-phenylpyrrolidine a strategically valuable starting material for CNS receptor programs where stereochemistry influences off-rate kinetics and receptor residency time.

Sigma-1 Receptor Antagonists for Pain and Neuroprotection

The 3-phenylpyrrolidine scaffold outperforms both 4-phenylpiperidine and granatane alternatives in sigma-1 receptor affinity by factors of 2.6-fold and 8.6-fold, respectively (Ki = 0.12 nM vs. 0.31 nM and 1.03 nM) [5]. This sub-nanomolar affinity, confirmed by functional antagonism in MCF7σ₁ cell calcium flux assays, positions the scaffold as a privileged starting point for sigma-1 receptor programs targeting neuropathic pain, neurodegenerative disease, or psychopharmacological applications. Researchers should procure the (R)-enantiomer specifically because sigma-1 receptor binding pockets are chiral environments; stereochemistry at the pyrrolidine 3-position will influence the trajectory of the N-substituent that occupies the auxiliary hydrophobic pocket identified in SAR studies.

Stereochemical QC and Identity Verification in Asymmetric Synthesis

For process chemistry groups incorporating (3R)-3-phenylpyrrolidine into GMP or GLP-amenable synthetic routes, the optical rotation specification ([α] = −5.891°, c = 1.00 g/100 mL MeOH for the HCl salt) provides a rapid, pharmacopeia-compatible identity test that distinguishes the (R)-enantiomer from the (S)-enantiomer (dextrorotatory) and racemate ([α] ≈ 0°) [6]. This is particularly critical when the chiral center at the pyrrolidine 3-position is retained in the final API, as any epimerization during subsequent transformations would be detectable by a change in optical rotation. Procurement from vendors offering both free base (liquid) and HCl salt (solid) forms—such as Fluorochem (95%, liquid) and Sigma-Aldrich (AldrichCPR, solid)—allows selection of the physical form best suited to the planned synthetic sequence .

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